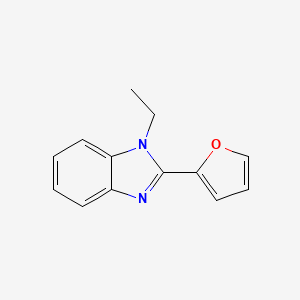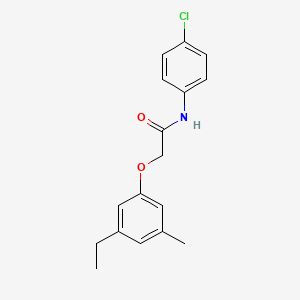![molecular formula C17H18N2OS B5719078 N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as DTC, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. DTC is a thioamide derivative of 2-phenylacetamide, which has been widely used as a starting material for the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of DTC is not fully understood. However, it is believed that DTC exerts its biological activity by inhibiting the activity of various enzymes, including acetylcholinesterase, tyrosinase, and urease. In addition, DTC has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DTC has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. DTC has been shown to scavenge free radicals and protect against oxidative stress. In addition, DTC has been found to reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
DTC is a relatively inexpensive and easy-to-synthesize compound, which makes it an attractive option for research studies. However, DTC has limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of DTC is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on DTC. One area of interest is the development of DTC-based drugs for the treatment of various diseases, including cancer and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of DTC and its potential therapeutic targets. Finally, the development of new synthesis methods for DTC could lead to the discovery of novel bioactive compounds.
Synthesis Methods
The synthesis of DTC involves the reaction of 2-phenylacetamide with carbon disulfide and 2,4-dimethylaniline in the presence of a base. The resulting product is then purified by recrystallization.
Scientific Research Applications
DTC has been extensively studied for its various biological activities, including antimicrobial, antifungal, and anticancer properties. DTC has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. In addition, DTC has been found to exhibit potent anticancer activity against various cancer cell lines.
properties
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-8-9-15(13(2)10-12)18-17(21)19-16(20)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTARRJRLDKIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)

![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)
![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)


![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)
